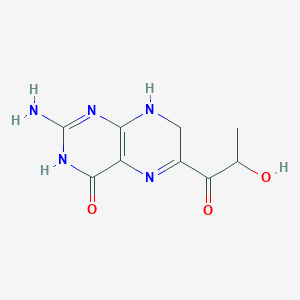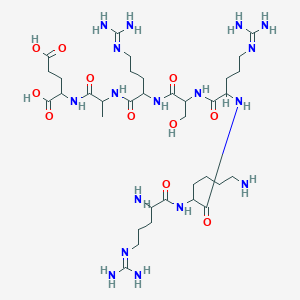
H-DL-Arg-DL-Lys-DL-Arg-DL-Ser-DL-Arg-DL-Ala-DL-Glu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PKG Substrate, also known as Protein Kinase G Substrate, is a compound that plays a crucial role in various biological processes. It is primarily involved in the signaling pathways regulated by cyclic guanosine monophosphate (cGMP). Protein Kinase G is a key mediator in these pathways, influencing functions such as smooth muscle relaxation, platelet function, and neuronal signaling .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of PKG Substrate typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of PKG Substrate may involve large-scale peptide synthesis using automated synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
化学反应分析
Types of Reactions: PKG Substrate undergoes various chemical reactions, including phosphorylation, which is the addition of a phosphate group to the substrate by Protein Kinase G. This reaction is crucial for the activation or inhibition of downstream signaling pathways .
Common Reagents and Conditions: The phosphorylation of PKG Substrate typically requires adenosine triphosphate (ATP) as a phosphate donor and the presence of Protein Kinase G. The reaction conditions often include a buffered solution to maintain the pH and temperature optimal for enzyme activity .
Major Products Formed: The primary product formed from the phosphorylation of PKG Substrate is the phosphorylated peptide, which can then interact with other proteins or molecules to propagate the signaling cascade .
科学研究应用
PKG Substrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study enzyme kinetics and the mechanisms of phosphorylation reactions. In biology, it helps elucidate the roles of cGMP-dependent signaling pathways in various physiological processes .
In medicine, PKG Substrate is used to investigate the mechanisms underlying cardiovascular diseases, such as hypertension and heart failure, where cGMP signaling plays a significant role. Additionally, it is employed in drug discovery to identify potential therapeutic targets and develop new treatments .
In the industry, PKG Substrate is utilized in the development of biosensors and diagnostic assays.
作用机制
The mechanism of action of PKG Substrate involves its phosphorylation by Protein Kinase G. This process is initiated when cGMP binds to the regulatory domain of Protein Kinase G, causing a conformational change that activates the enzyme. The activated Protein Kinase G then transfers a phosphate group from ATP to the PKG Substrate, resulting in its phosphorylation .
The phosphorylated PKG Substrate can then interact with other proteins or molecules, modulating their activity and influencing various cellular processes. This mechanism is crucial for the regulation of smooth muscle relaxation, platelet function, and neuronal signaling .
相似化合物的比较
PKG Substrate can be compared with other substrates of cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) Substrate. While both substrates undergo phosphorylation by their respective kinases, they differ in their specific amino acid sequences and the signaling pathways they regulate .
Similar compounds include:
- Protein Kinase A Substrate
- Protein Kinase C Substrate
- Protein Kinase B Substrate
PKG Substrate is unique in its specificity for Protein Kinase G and its role in cGMP-dependent signaling pathways. This specificity allows for targeted investigations into the functions and mechanisms of cGMP signaling, distinguishing it from other kinase substrates .
属性
IUPAC Name |
2-[2-[[2-[[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67N17O11/c1-18(26(56)51-23(32(62)63)11-12-25(54)55)47-28(58)21(9-5-15-45-34(40)41)50-31(61)24(17-53)52-30(60)22(10-6-16-46-35(42)43)49-29(59)20(8-2-3-13-36)48-27(57)19(37)7-4-14-44-33(38)39/h18-24,53H,2-17,36-37H2,1H3,(H,47,58)(H,48,57)(H,49,59)(H,50,61)(H,51,56)(H,52,60)(H,54,55)(H,62,63)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKSYBQAXBWINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67N17O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
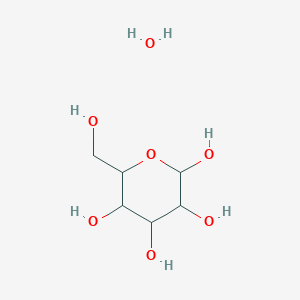
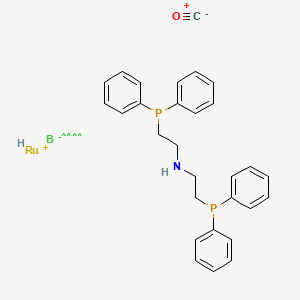
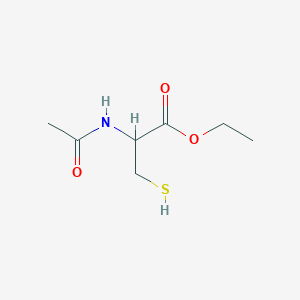

![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
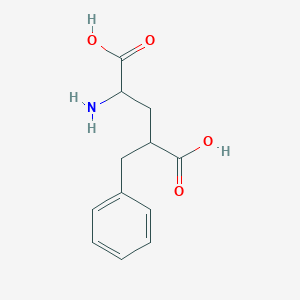
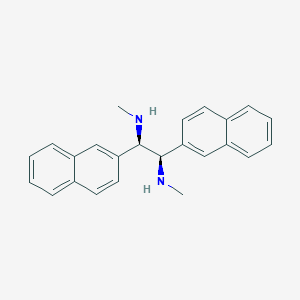
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
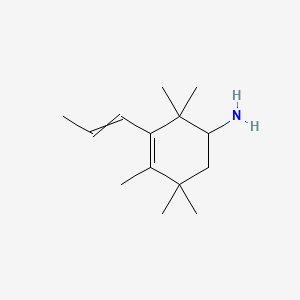
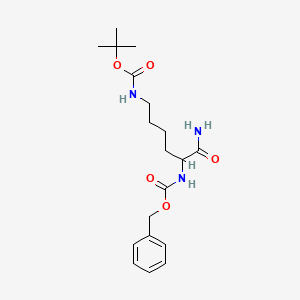

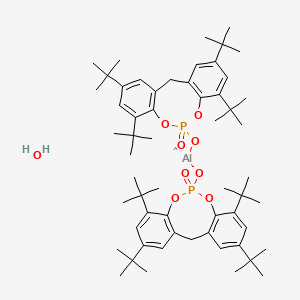
![N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide](/img/structure/B13391154.png)
